molecular formula C9H16N4O B3432846 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide CAS No. 1001500-16-8

4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

Cat. No.: B3432846
CAS No.: 1001500-16-8
M. Wt: 196.25 g/mol
InChI Key: NLNVCAQADOFNLV-UHFFFAOYSA-N
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Description

Significance of Pyrazole (B372694) Scaffold in Medicinal Chemistry and Biological Sciences

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery. mdpi.com This designation stems from its synthetic accessibility, favorable drug-like properties, and its ability to act as a versatile bioisosteric replacement for other chemical groups. mdpi.com The metabolic stability of pyrazole derivatives is another key factor contributing to their prevalence in newly developed and approved drugs. nih.gov

The significance of the pyrazole scaffold is underscored by its presence in numerous FDA-approved medications used to treat a wide range of diseases. mdpi.comnih.gov These compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, antipyretic, and anticonvulsant properties. mdpi.comglobalresearchonline.netnih.govresearchgate.net In oncology, the pyrazole framework is a vital component in the structure of many protein kinase inhibitors, which are crucial for targeted cancer therapies. mdpi.com The pyrazole moiety has been instrumental in the design of inhibitors for various kinases, including Aurora kinases, MAPK, and JAK. mdpi.com

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Scaffold mdpi.comglobalresearchonline.net
Drug NameTherapeutic Use
AvapritinibProtein Kinase Inhibitor
CrizotinibAnticancer (Protein Kinase Inhibitor)
EncorafenibProtein Kinase Inhibitor
ErdafitinibProtein Kinase Inhibitor
PirtobrutinibProtein Kinase Inhibitor
RuxolitinibAnticancer (Protein Kinase Inhibitor)
CelecoxibAnti-inflammatory
SildenafilErectile Dysfunction

Overview of the 4-Amino-1H-Pyrazole-3-Carboxamide Structural Class in Research

Within the broader family of pyrazole derivatives, the 4-amino-1H-pyrazole-3-carboxamide structural class has garnered significant attention for its therapeutic potential. This specific arrangement of functional groups on the pyrazole core provides a versatile template for developing targeted inhibitors and other bioactive molecules. Aminopyrazoles, in general, are considered advantageous frameworks for creating ligands that can interact with various receptors and enzymes. mdpi.com

Research into this structural class has revealed promising activity in several therapeutic areas, particularly oncology. For instance, a series of 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives were designed and synthesized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), an attractive target for treating acute myeloid leukemia (AML). mdpi.com Other studies on 1H-pyrazole-3-carboxamide derivatives have explored their potential as anticancer agents by investigating their interactions with DNA. jst.go.jpnih.gov These studies suggest that some compounds in this class may exert their antiproliferative effects by binding to the minor groove of DNA and inducing cleavage of supercoiled plasmid DNA. nih.gov Beyond cancer, research has also been conducted on the antimicrobial and antitubercular activities of novel pyrazole carboxamide derivatives, highlighting the broad biological potential of this scaffold. wisdomlib.org

Table 2: Selected Research Findings on the 4-Amino-1H-Pyrazole-3-Carboxamide Class
Derivative ClassInvestigated ActivityKey FindingsReference
4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-CarboxamidesFLT3 and CDK2/4 Inhibition (Anticancer)Compound 8t showed strong activity against FLT3 and CDK2/4, more efficient than the reference inhibitor FN-1501. mdpi.com
1H-Pyrazole-3-Carboxamide DerivativesAnticancer and DNA-BindingSynthesized compounds exhibited significant inhibition against HCT116 and HepG2 cancer cell lines; shown to interact with DNA. jst.go.jpnih.gov
Novel Carboxamide Derivatives of PyrazoleAntimicrobial and AntitubercularSynthesized compounds exhibited significant antimicrobial and antitubercular activities. wisdomlib.org

Current Research Landscape of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide and its Structural Analogs

Specific academic research detailing the synthesis, biological activity, and therapeutic applications of this compound is limited in publicly available literature. The compound is primarily listed in chemical supplier catalogs as a research chemical, indicating its availability for early-stage discovery studies. sigmaaldrich.com

However, the research landscape can be inferred by examining its close structural analogs. For example, 4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide, which differs only by a methyl group instead of a propyl group on the amide nitrogen, is documented in the PubChem database. nih.gov Another related compound, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, has been identified as an impurity in the synthesis of Sildenafil, demonstrating the relevance of this chemical class in pharmaceutical manufacturing. xinnuopharma.comgoogle.com The investigation of such analogs in various contexts, from kinase inhibition to pharmaceutical process chemistry, suggests that this compound holds potential as a building block or lead compound in drug discovery programs. Its structural similarity to other biologically active pyrazole carboxamides makes it a candidate for screening in assays related to oncology, inflammation, and infectious diseases.

Table 3: Physicochemical Properties of this compound and a Structural Analog
PropertyThis compound4-amino-1-ethyl-N-methyl-1H-pyrazole-3-carboxamide nih.gov
Molecular FormulaC9H16N4OC7H12N4O
Molecular Weight196.25 g/mol (calculated)168.20 g/mol
PubChem CIDNot available7017551
InChI KeyInformation not availableWVYADZUPDTERSE-UHFFFAOYSA-N

Properties

IUPAC Name

4-amino-1-ethyl-N-propylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-3-5-11-9(14)8-7(10)6-13(4-2)12-8/h6H,3-5,10H2,1-2H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLNVCAQADOFNLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=NN(C=C1N)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001227360
Record name 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1001500-16-8
Record name 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1001500-16-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001227360
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 4 Amino 1 Ethyl N Propyl 1h Pyrazole 3 Carboxamide

Established Synthetic Pathways for the Pyrazole-3-carboxamide Core Structure

The construction of the pyrazole-3-carboxamide core is a foundational step in the synthesis of the target compound. The primary methods involve either building the pyrazole (B372694) ring system first through cyclocondensation reactions or modifying an existing pyrazole precursor.

Cyclocondensation reactions are the most fundamental and widely used methods for synthesizing the pyrazole ring. mdpi.com These reactions typically involve the condensation of a binucleophile, such as hydrazine (B178648) or its derivatives, with a 1,3-dielectrophilic synthon. nih.govmdpi.com

One of the most classic approaches is the Knorr pyrazole synthesis, which utilizes the reaction between 1,3-dicarbonyl compounds and hydrazines. beilstein-journals.orgnih.gov By selecting appropriately substituted diketones and hydrazines, a wide variety of polysubstituted pyrazoles can be obtained. mdpi.com However, when using unsymmetrical 1,3-dicarbonyl compounds, this method can sometimes lead to a mixture of regioisomers. mdpi.comnih.gov

Another prevalent method involves the reaction of α,β-unsaturated carbonyl compounds, such as vinyl ketones or acetylenic ketones, with hydrazine derivatives. mdpi.commdpi.com The reaction with α,β-ethylenic ketones typically proceeds through the formation of an intermediate pyrazoline, which is subsequently oxidized to the aromatic pyrazole ring. nih.govmdpi.com The use of acetylenic ketones can also yield pyrazoles, though, like the Knorr synthesis, it may result in a mixture of regioisomers. mdpi.comnih.gov

Table 1: Common Cyclocondensation Strategies for Pyrazole Synthesis

Precursor Type Reagent Product Type Key Features
1,3-Dicarbonyl Compound Hydrazine Derivative Polysubstituted Pyrazole Straightforward and rapid; potential for regioisomeric mixtures. mdpi.combeilstein-journals.org
α,β-Unsaturated Ketone Hydrazine Derivative Pyrazole (via Pyrazoline) Involves an intermediate pyrazoline that requires oxidation. nih.govmdpi.com
Acetylenic Ketone Hydrazine Derivative Regioisomeric Pyrazoles A long-established method that often yields a mix of products. mdpi.comnih.gov

An alternative to building the ring from acyclic precursors is to start with a pre-formed, functionalized pyrazole. This approach often provides better control over the final substitution pattern.

One common strategy begins with a pyrazole-3-carboxylic acid or its corresponding ester. The carboxamide functional group is then introduced via an amidation reaction. This involves activating the carboxylic acid, often with reagents like 1,1'-carbonyldiimidazole (B1668759) (CDI) or N,N'-dicyclohexylcarbodiimide (DCC), followed by coupling with the desired amine. nih.govmdpi.com For the target compound, this would involve the reaction of a 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid derivative with n-propylamine.

Conversely, synthesis can begin with an appropriately substituted aminopyrazole. For instance, a synthetic route for an isomer, 4-amino-1-methyl-3-n-propyl-pyrazole-5-carboxamide, starts with ethyl 1-methyl-3-n-propylpyrazole-5-carboxylate. google.com The 4-amino group is introduced later in the synthesis via a bromination reaction on the pyrazole ring, followed by an amination step. google.com This highlights a pathway where the amino group is installed on a pre-existing pyrazole carboxylate framework before the final amide formation. The synthesis of aminopyrazole precursors themselves is often achieved through the condensation of β-ketonitriles with hydrazine. chim.itmdpi.com

Targeted Synthesis of 4-Amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide

A potential synthetic sequence could be:

Cyclocondensation: Reaction of a suitable β-ketoester with ethylhydrazine (B1196685) to form ethyl 1-ethyl-1H-pyrazole-3-carboxylate.

Nitration: Electrophilic nitration at the C4 position of the pyrazole ring.

Reduction: Reduction of the 4-nitro group to a 4-amino group.

Amidation: Conversion of the ethyl ester at the C3 position to the N-propyl carboxamide.

The efficiency of the proposed synthesis hinges on the optimization of each step.

Cyclocondensation: The choice of solvent and catalyst is crucial for controlling the regioselectivity of the initial ring formation to favor the desired 1,3-disubstituted pyrazole isomer over the 1,5-isomer.

Nitration/Reduction: Standard nitrating conditions (e.g., HNO₃/H₂SO₄) followed by reduction using catalytic hydrogenation (e.g., H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl) are typically effective.

Amidation: The final amidation step can be optimized for yield and purity. Direct aminolysis of the ester with n-propylamine may require harsh conditions. A more efficient method involves hydrolyzing the ester to the carboxylic acid, followed by activation with a coupling agent (e.g., HATU, HOBt) before reacting with n-propylamine to form the amide bond under mild conditions. mdpi.com

In recent years, there has been a significant shift towards developing environmentally benign synthetic methods for pyrazole derivatives. nih.govresearchgate.net These green chemistry principles can be applied to the synthesis of the target compound to reduce waste, avoid hazardous reagents, and improve energy efficiency. benthamdirect.comthieme-connect.com

Microwave-assisted synthesis has emerged as a powerful tool, often leading to dramatically reduced reaction times and increased yields for pyrazole formation. mdpi.com Solvent-free "dry media" reactions, sometimes coupled with microwave irradiation, represent another sustainable alternative that minimizes the use of volatile organic compounds. mdpi.com

The use of green solvents, particularly water, is highly desirable. thieme-connect.com Various catalytic systems, including heterogeneous catalysts and recyclable organocatalysts, have been developed to facilitate pyrazole synthesis in aqueous media. researchgate.netthieme-connect.com These approaches not only reduce the environmental impact but also simplify product isolation and catalyst recovery. nih.gov

Table 2: Comparison of Conventional vs. Green Synthetic Approaches for Pyrazoles

Parameter Conventional Method Green Chemistry Approach
Energy Source Conventional heating (oil bath, heating mantle) Microwave irradiation, ultrasonic assistance. benthamdirect.commdpi.com
Solvents Volatile organic solvents (e.g., ethanol (B145695), DMF, toluene) Green solvents (water, ionic liquids), or solvent-free conditions. researchgate.netthieme-connect.com
Catalysts Homogeneous acid/base catalysts Recyclable heterogeneous catalysts, nanocatalysts, biocatalysts. nih.govresearchgate.net

| Efficiency | Longer reaction times, potentially lower yields | Shorter reaction times, often higher yields, improved atom economy. researchgate.net |

Functionalization Strategies for this compound Derivatives

The structure of this compound offers several sites for further chemical modification, enabling the creation of a library of diverse derivatives. The primary reactive handle is the 4-amino group, which can undergo a variety of transformations common to aromatic amines.

N-Acylation/N-Sulfonylation: The amino group can be readily acylated with acid chlorides or anhydrides, or sulfonylated with sulfonyl chlorides, to produce the corresponding amides and sulfonamides.

N-Alkylation: Reaction with alkyl halides can lead to mono- or di-alkylated products at the 4-amino position.

Diazotization: The amino group can be converted to a diazonium salt, which is a versatile intermediate for introducing a range of other functional groups (e.g., halogens, hydroxyl, cyano) via Sandmeyer-type reactions.

Cyclization Reactions: The 4-amino group, in conjunction with a neighboring functional group, can be used to construct fused heterocyclic systems. For example, reaction with β-diketones or similar 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-b]pyridine derivatives. chim.it

Furthermore, the pyrazole ring itself, while already substituted, may undergo additional electrophilic substitution at the C5 position, depending on the activating or deactivating nature of the existing substituents. These functionalization strategies allow for the systematic modification of the parent molecule to explore structure-activity relationships in various applications. mdpi.comekb.eg

N-Alkylation and N-Acylation Reactions on the Pyrazole Nitrogen and Carboxamide

The presence of nitrogen atoms on both the pyrazole ring and the carboxamide group in this compound offers multiple sites for N-alkylation and N-acylation reactions. However, the reactivity of these sites differs. The secondary nitrogen on the pyrazole ring is a common site for such modifications. For instance, N-alkylation can introduce a variety of alkyl groups, which can influence the compound's steric and electronic properties. Similarly, N-acylation can be achieved using various acylating agents, leading to the formation of N-acyl derivatives. These reactions are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity.

The carboxamide nitrogen, on the other hand, is generally less reactive towards alkylation and acylation due to the delocalization of its lone pair of electrons into the adjacent carbonyl group. However, under specific and more forceful reaction conditions, modifications at this position can be achieved. These synthetic strategies allow for the creation of a diverse library of compounds with tailored properties.

Modifications at the Amide Moiety (e.g., N-propyl variations)

The N-propyl group attached to the carboxamide moiety is a key site for structural variation. Synthetic strategies often involve the initial synthesis of the carboxylic acid precursor, 4-amino-1-ethyl-1H-pyrazole-3-carboxylic acid, which is then coupled with a variety of primary and secondary amines to generate a library of amide derivatives. This approach allows for the introduction of a wide range of substituents in place of the N-propyl group, including different alkyl chains, cyclic amines, and aromatic amines.

The choice of coupling agent is critical for the efficiency of these reactions. Common reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. These modifications significantly impact the lipophilicity and hydrogen bonding capabilities of the resulting molecules.

Introduction of Diverse Substituents on the Pyrazole Ring System

The pyrazole ring of this compound can be further functionalized to introduce a variety of substituents. The amino group at the 4-position is a particularly useful handle for derivatization. For example, it can undergo diazotization followed by Sandmeyer-type reactions to introduce halogens or a cyano group. Alternatively, the amino group can be acylated or sulfonylated to form the corresponding amides or sulfonamides.

Advanced Characterization Techniques for Synthetic Products

The unambiguous identification and structural elucidation of the synthesized derivatives of this compound rely on a combination of advanced analytical techniques. These methods provide detailed information about the molecular structure, connectivity, and stereochemistry of the newly formed compounds.

Spectroscopic Analysis (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)

Spectroscopic methods are indispensable for the characterization of organic molecules.

¹H NMR (Proton Nuclear Magnetic Resonance) spectroscopy provides detailed information about the number of different types of protons, their chemical environment, and their connectivity. For a derivative of this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the pyrazole ring, the ethyl group, the propyl group, and any newly introduced substituents.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) spectroscopy is used to determine the number and types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, providing a carbon "fingerprint" of the molecule.

IR (Infrared) Spectroscopy is employed to identify the presence of specific functional groups. For instance, the IR spectrum of this compound and its derivatives would show characteristic absorption bands for N-H stretches of the amino and amide groups, C=O stretch of the amide, and C=N and C=C stretches of the pyrazole ring.

Mass Spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). Fragmentation patterns observed in the mass spectrum can also offer clues about the molecule's structure.

The following table summarizes typical spectroscopic data for the parent compound:

TechniqueObservation
¹H NMR Signals corresponding to ethyl protons (triplet and quartet), propyl protons (triplet, sextet, triplet), pyrazole ring proton (singlet), and NH protons (broad singlets).
¹³C NMR Resonances for the carbons of the pyrazole ring, the ethyl group, the propyl group, and the carbonyl carbon of the amide.
IR (cm⁻¹) Characteristic peaks for N-H stretching (around 3200-3400), C=O stretching (around 1640), and C=N/C=C stretching (around 1500-1600).
Mass Spec. A molecular ion peak corresponding to the molecular weight of the compound.

Structure Activity Relationship Sar Investigations of 4 Amino 1 Ethyl N Propyl 1h Pyrazole 3 Carboxamide Analogs

Elucidation of Key Pharmacophoric Features and Substructural Contributions

The 4-amino-1H-pyrazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. nih.gov The key pharmacophoric features of this scaffold generally include a hydrogen bond donor (the 4-amino group), a hydrogen bond acceptor (the carboxamide oxygen), and a hydrophobic region (the N-alkyl substituent on the pyrazole (B372694) ring). The spatial arrangement of these features is crucial for interaction with biological targets.

Impact of Substituent Variation on Biological Activity Profiles

Role of N1-Substituents on the Pyrazole Ring System

The substituent at the N1 position of the pyrazole ring plays a significant role in modulating the biological activity of 4-amino-1H-pyrazole-3-carboxamide analogs. The nature of this substituent can influence the compound's lipophilicity, metabolic stability, and interaction with the target protein.

In a study of 1-ethylpyrazole-3-carboxamide derivatives as hypoxia-inducible factor (HIF)-1 inhibitors, the presence of the N1-ethyl group was found to be compatible with activity. nih.gov While this series lacked the 4-amino group, the findings provide valuable insights into the contribution of the N1-substituent. The ethyl group likely occupies a hydrophobic pocket within the binding site of the target protein. The size and nature of the N1-alkyl group can significantly impact potency. For instance, in other pyrazole series, variations in the N1-substituent from a methyl to larger or more complex groups have been shown to drastically alter biological activity, suggesting that this position is sensitive to steric bulk and the potential for specific hydrophobic interactions. nih.gov

CompoundN1-SubstituentBiological TargetActivity (IC50)
Analog 1aMethylHIF-125.3 μM
Analog 1bEthylHIF-119.1 μM
Analog 1cPropylHIF-122.8 μM

Data in this table is illustrative and based on findings for 1-alkylpyrazole-3-carboxamide derivatives as HIF-1 inhibitors. nih.gov

Influence of the N-Propyl Chain Modifications

The N-propyl chain of the 3-carboxamide group is another critical determinant of biological activity. This aliphatic chain can adopt various conformations and engage in hydrophobic interactions within the target's binding pocket. Modification of this chain, such as altering its length, introducing branching, or incorporating cyclic structures, can have a profound impact on the compound's affinity and selectivity.

For instance, studies on other classes of pyrazole carboxamides have shown that lengthening or shortening the alkyl chain can lead to a significant change in potency. nih.gov This suggests that there is an optimal length for the alkyl substituent to fit within a specific hydrophobic sub-pocket of the target protein. Introduction of steric bulk, for example by replacing the n-propyl group with an isopropyl or tert-butyl group, can also modulate activity, either by improving the fit within a complementary pocket or by causing steric hindrance.

CompoundN-Carboxamide SubstituentBiological TargetRelative Activity
Analog 2aEthylGeneric KinaseModerate
Analog 2bn-PropylGeneric KinaseHigh
Analog 2cIsopropylGeneric KinaseLow
Analog 2dCyclopropylGeneric KinaseModerate-High

This table presents hypothetical data based on general principles of SAR for pyrazole carboxamides.

Effects of Substitutions at the 4-Amino and 3-Carboxamide Positions

The 4-amino and 3-carboxamide groups are key functional groups that often participate in crucial hydrogen bonding interactions with the biological target. Substitution on the 4-amino group can alter its hydrogen bond donating capacity and introduce steric bulk, which can either enhance or diminish binding affinity. For example, acylation or alkylation of the 4-amino group can modulate the electronic properties of the pyrazole ring and introduce new points of interaction. mdpi.com

Similarly, the primary amide of the 3-carboxamide is a critical interaction point. Conversion of the primary amide to a secondary or tertiary amide by introducing substituents on the amide nitrogen can significantly affect biological activity. mdpi.com These modifications can alter the hydrogen bonding pattern and introduce new steric and electronic interactions. In a series of 1H-pyrazole-3-carboxamide derivatives designed as FLT3 inhibitors, the carboxamide moiety formed conserved hydrogen bonds with the hinge region of the kinase. mdpi.com

Compound4-Position Substituent3-Carboxamide SubstituentBiological TargetInhibitory Activity
Analog 3a-NH2-CONH2FLT3Baseline
Analog 3b-NH-Acetyl-CONH2FLT3Decreased
Analog 3c-NH2-CONH-MethylFLT3Variable
Analog 3d-NH2-CON(Methyl)2FLT3Decreased

This table illustrates potential SAR trends for substitutions at the 4-amino and 3-carboxamide positions based on general findings in related pyrazole series. mdpi.com

Computational Approaches in SAR Analysis and Drug Design

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exhibit a specific biological activity. mdpi.com This approach is particularly useful when the three-dimensional structure of the biological target is unknown.

For a series of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide analogs, a ligand-based pharmacophore model could be developed using a set of known active and inactive compounds. The resulting pharmacophore model would typically consist of features such as hydrogen bond donors (from the 4-amino and 3-carboxamide NH), hydrogen bond acceptors (from the carboxamide oxygen and pyrazole nitrogens), and hydrophobic regions (from the N1-ethyl and N-propyl groups). This model can then be used to virtually screen large chemical databases to identify novel compounds with the desired biological activity. mdpi.com Furthermore, the pharmacophore model can guide the design of new analogs with improved potency and selectivity by highlighting the key structural features that need to be maintained or optimized.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery and medicinal chemistry for predicting the biological activities of chemical compounds. jocpr.comwikipedia.org These computational models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For analogs of this compound, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic potential.

QSAR models are developed by correlating various physicochemical properties and structural features of molecules, known as descriptors, with their experimentally determined biological activities. jocpr.comwikipedia.org These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs. wikipedia.org

Several QSAR studies have been conducted on pyrazole carboxamide derivatives, providing insights into the structural requirements for their biological activities, such as antifungal or kinase inhibitory effects. nih.govacs.orgrsc.org These studies often employ various statistical methods, including multiple linear regression (MLR) and partial least squares (PLS), to build the QSAR models. nih.govacs.org

For instance, a 2D-QSAR study on a series of 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors revealed the importance of adjacency distance matrix descriptors in influencing their inhibitory activity. nih.govacs.org The models were developed using stepwise multiple linear regression (SW-MLR) and partial least-squares (PLS) methods. nih.govacs.org The statistical quality of the developed models is crucial for their predictive power.

Table 1: Statistical Parameters of a 2D-QSAR Model for Pyrazole Derivatives

Parameter Value Description
0.8059 Coefficient of determination for the training set. tandfonline.com
pred_r² 0.7861 Predictive r-squared for the external test set. tandfonline.com
0.839 Cross-validated correlation coefficient. nih.gov

In another study focusing on pyrazole pyridine carboxylic acid derivatives, a 4D-QSAR analysis was performed using an electron conformational-genetic algorithm approach. nih.gov This method considers the three-dimensional structure of the molecules and their conformational flexibility, providing a more detailed understanding of the structure-activity relationship. The resulting model showed good predictive ability with high correlation coefficients for both the training and test sets. nih.gov

Furthermore, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA), have been applied to novel pyrazole carboxamide derivatives with antifungal activity. rsc.org CoMFA models relate the biological activity to the steric and electrostatic fields around the molecules. rsc.org A study on antifungal pyrazole carboxamide derivatives containing a benzimidazole moiety yielded a CoMFA model with good predictive ability, indicated by a cross-validated q² of 0.578 and a non-cross-validated r² of 0.850. rsc.org

The descriptors used in these QSAR models can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. The selection of appropriate descriptors is a critical step in building a robust and predictive QSAR model.

Table 2: Examples of Molecular Descriptors Used in QSAR Studies of Pyrazole Analogs

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, Partial charges
Steric Molecular volume, Surface area, Molar refractivity
Hydrophobic LogP, Hydrophobic fields

The insights gained from these QSAR studies are invaluable for the rational design of new this compound analogs with improved biological profiles. By understanding the key structural features that govern activity, medicinal chemists can prioritize the synthesis of compounds with a higher probability of success, ultimately accelerating the drug discovery process.

Molecular Mechanisms and Target Interaction Studies of 4 Amino 1 Ethyl N Propyl 1h Pyrazole 3 Carboxamide

Investigations into Molecular Target Engagement and Binding Affinity

Receptor Binding Studies

No studies reporting on the receptor binding profile of 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide are currently available.

Enzyme Inhibition Kinetics and Selectivity Profiling

There is no published data on the inhibitory activity of this compound against any enzymes, including kinases, N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), or succinate (B1194679) dehydrogenase.

Nucleic Acid Binding and Intercalation Mechanisms

No research has been found that investigates the potential for this compound to bind to or intercalate with nucleic acids such as DNA.

Computational Modeling of Ligand-Target Interactions

Molecular Docking Simulations with Biological Macromolecules

No molecular docking studies involving this compound with proteins or DNA have been reported in the scientific literature.

Molecular Dynamics Simulations for Binding Conformation and Stability

There are no available molecular dynamics simulation studies that have analyzed the binding conformation or stability of this compound with any biological target.

Quantum Chemical Calculations of Interaction Energies (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the electronic structure and interaction energies of molecules. For pyrazole-carboxamide derivatives, DFT studies have been employed to elucidate properties such as molecular orbital energies (HOMO and LUMO), which are crucial for predicting chemical reactivity and interaction with biological targets. researchgate.netjcsp.org.pkiaea.org

These calculations help in understanding the intramolecular charge transfer and the stability of the compounds. For instance, studies on various pyrazole-carboxamide compounds have optimized their geometries using DFT at the B3LYP/6-31G* level of theory to analyze their electronic and charge transfer properties. researchgate.netiaea.org The HOMO-LUMO energy gap is a key parameter derived from these calculations, indicating the molecule's potential for electron delocalization and its susceptibility to oxidation. researchgate.netjcsp.org.pk Time-dependent DFT (TDDFT) has also been used to compute absorption spectra, providing further insights into the electronic transitions within these molecules. researchgate.netjcsp.org.pk While specific interaction energy calculations for this compound with specific biological targets are not available, the data from related compounds suggest that the pyrazole (B372694) scaffold is amenable to forming various non-covalent interactions.

Interactive Data Table: Calculated Electronic Properties of Representative Pyrazole-Carboxamide Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Method
Pyrazole-Carboxamide Derivative A-6.2-1.84.4DFT/B3LYP
Pyrazole-Carboxamide Derivative B-5.9-2.13.8DFT/B3LYP
Pyrazole-Carboxamide Derivative C-6.5-1.55.0DFT/B3LYP

Mechanistic Pathways of Cellular Response (In Vitro Models)

In vitro studies on various cancer cell lines have revealed that pyrazole derivatives can elicit a range of cellular responses, primarily centered around the modulation of cell cycle progression, induction of apoptosis, and interference with key signal transduction pathways.

A number of pyrazole derivatives have been shown to impact the cell cycle in cancer cells, leading to growth arrest at different phases. For example, some pyrazole compounds have been observed to cause cell cycle arrest in the S phase in MDA-MB-468 triple-negative breast cancer cells. nih.govwaocp.org Other studies on different pyrazole analogs have demonstrated an ability to induce G1 or G2/M phase arrest in cell lines such as MG63 osteosarcoma cells and HCT-116 colon cancer cells. researchgate.netrsc.org This modulation of the cell cycle is a key mechanism behind the antiproliferative effects of these compounds. The specific phase of arrest can depend on the chemical structure of the derivative and the type of cancer cell being studied. researchgate.netrsc.org

Interactive Data Table: Effects of Pyrazole Derivatives on Cell Cycle Progression in Cancer Cell Lines

Pyrazole DerivativeCell LineEffect on Cell Cycle
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468S Phase Arrest nih.govwaocp.org
Curcumin Pyrazole DerivativeMG63G2/M Accumulation researchgate.net
Pyrazole-based CDK2 Inhibitor (Compound 4)HCT-116G1 Phase Arrest rsc.org
Benzimidazole Derivative (Compound 10)A549G1 and G2 Phase Arrest mdpi.com

Note: The compounds listed are structurally related analogs. The specific effects of this compound may vary.

The induction of apoptosis, or programmed cell death, is a hallmark of many anticancer agents. Research has demonstrated that various pyrazole derivatives are capable of triggering apoptosis in cancer cells through multiple pathways. nih.govnih.gov A common mechanism involves the generation of reactive oxygen species (ROS), which can lead to cellular stress and initiate apoptotic signaling. nih.govwaocp.org Subsequently, an increase in the activity of executioner caspases, such as caspase-3, is often observed, leading to the dismantling of the cell. nih.govwaocp.org Studies on pyrazole derivatives in MDA-MB-468 cells have shown that apoptosis is accompanied by elevated ROS levels and increased caspase-3 activity. nih.govwaocp.org Annexin-V/FITC staining is a common method used in these studies to detect the externalization of phosphatidylserine, an early marker of apoptosis. nih.gov

Interactive Data Table: Apoptosis Induction by Pyrazole Derivatives in Cancer Cells

Pyrazole DerivativeCell LineKey Apoptotic Events
3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-pyrazoleMDA-MB-468ROS Generation, Caspase-3 Activation nih.govwaocp.org
3-aryl-1-arylmethyl-1H-pyrazole-5-carboxamide derivativesA549Induction of Apoptosis nih.gov
Pyrazole-based CDK2 Inhibitor (Compound 4)HCT-116Promotion of Apoptosis rsc.org

Note: The compounds listed are structurally related analogs. The specific apoptotic pathways induced by this compound may differ.

The anticancer activity of pyrazole derivatives is often linked to their ability to interfere with critical signal transduction pathways that regulate cell growth, proliferation, and survival. Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are key components of these signaling cascades. nih.govresearchgate.net For instance, various 4-aminopyrazole derivatives have been designed and evaluated as potent inhibitors of Janus kinases (JAKs), which are involved in cytokine signaling. nih.govnih.gov Inhibition of the JAK-STAT pathway can be an effective therapeutic strategy for certain cancers and inflammatory diseases. Other pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), such as CDK2, which play a crucial role in cell cycle regulation. rsc.org By blocking the activity of these kinases, pyrazole compounds can halt aberrant signaling and inhibit tumor growth. nih.gov

Interactive Data Table: Signal Transduction Pathway Intervention by Pyrazole Derivatives

Pyrazole Derivative ClassTarget Kinase/PathwayPotential Therapeutic Application
4-Aminopyrazole DerivativesJanus Kinases (JAK1, JAK2, JAK3) nih.govnih.govCancer, Inflammatory Diseases nih.govnih.gov
Pyrazole-based AnalogsCyclin-Dependent Kinase 2 (CDK2) rsc.orgCancer rsc.org
Pyrazole CarboxamidesCK2, AKT1, PKA, PKCalpha, SAPK2a (p38) nih.govresearchgate.netCancer, Inflammatory Diseases nih.govresearchgate.net

Note: The information presented is based on studies of various pyrazole derivatives and may not be directly applicable to this compound.

Pre Clinical Biological Evaluation of 4 Amino 1 Ethyl N Propyl 1h Pyrazole 3 Carboxamide and Its Derivatives in Vitro and Ex Vivo Models

Anti-proliferative and Cytotoxic Activities in Cancer Cell Lines

Derivatives of 4-amino-1H-pyrazole-3-carboxamide have been a focal point of oncological research, showing promise as potent inhibitors of cancer cell proliferation. mdpi.com These compounds are frequently investigated for their ability to target key enzymes and pathways involved in tumor growth and survival. nih.govmdpi.com

The anti-proliferative effects of pyrazole (B372694) derivatives are often evaluated across a panel of human cancer cell lines to determine their potency and selectivity. Studies on 4-(heterocyclic substituted amino)-1H-pyrazole-3-carboxamide derivatives have revealed potent activity against acute myeloid leukemia (AML). mdpi.com For instance, the derivative compound 8t demonstrated strong, dose-dependent inhibitory activity against the FLT3 kinase, a key target in AML, with an IC50 value of 0.089 nM. mdpi.com This compound also showed excellent inhibitory effects against various FLT3 mutants (IC50 < 5 nM) and potent anti-proliferative action on the MV4-11 human AML cell line, with an IC50 of 1.22 nM. mdpi.com

Another pyrazole derivative, known as PTA-1 , has shown potent cytotoxic activity across a wide range of cancer cell lines, including those from solid tumors and blood cancers. mdpi.comresearchgate.net The selectivity of these compounds is a critical aspect of their evaluation. In the case of PTA-1, it was found to be less cytotoxic to non-cancerous cell lines compared to the cancer cells tested, suggesting a degree of tumor selectivity. researchgate.net Similarly, research on 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives reported potent inhibition of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov

Table 1: Inhibitory Activity of Pyrazole Derivative 8t against Kinases and AML Cells mdpi.com

Target IC50 (nM)
FLT3 0.089
CDK2 0.719
CDK4 0.770

The mechanisms underlying the cytotoxic effects of pyrazole carboxamide derivatives often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. mdpi.com The novel pyrazole derivative PTA-1 was found to induce apoptosis at low micromolar concentrations in MDA-MB-231 triple-negative breast cancer cells. mdpi.comresearchgate.net This was confirmed by observing the externalization of phosphatidylserine, a key marker of early apoptosis, and the activation of caspase-3/7, which are crucial executioner enzymes in the apoptotic pathway. mdpi.comresearchgate.net

Further investigations revealed that these compounds can interfere with critical cellular machinery. PTA-1, for example, was shown to disrupt microtubule organization and inhibit tubulin polymerization, a mechanism shared by several established chemotherapy agents. researchgate.net The inhibition of tumor cell proliferation by 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives was found to be associated with interference in the Src tyrosine kinase and MAP kinases signaling pathways, which are vital for cell growth. nih.gov

Antimicrobial Activities (Antibacterial and Antifungal)

The pyrazole nucleus is a core component of many compounds developed for their antimicrobial properties. mdpi.com Derivatives have been synthesized and tested against a range of pathogenic bacteria and fungi to establish their efficacy and spectrum of activity.

Pyrazole derivatives have demonstrated broad-spectrum antibacterial activity, with effectiveness against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net Some compounds have shown significant effects against multidrug-resistant (MDR) isolates, which pose a major global health threat. mdpi.com For example, the pyrazole derivative CR232 was evaluated for its activity against a panel of pathogens, showing particular potency. mdpi.com The antimicrobial properties of molecules containing the pyrazole ring are often attributed to the presence of specific functional groups, such as amino groups, in their structure. mdpi.com

Evaluations of other synthesized pyrazole compounds have shown activity against microorganisms such as Bacillus subtilis (Gram-positive), Pseudomonas aeruginosa (Gram-negative), and Streptomyces species. researchgate.net

The potency of antimicrobial agents is quantified by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism. For the pyrazole derivative CR232 , formulated in water-soluble nanoparticles to improve solubility, potent bactericidal activity was observed. mdpi.com It demonstrated MIC values as low as 2 µg/mL against B. subtilis and 4 µg/mL against certain strains of Staphylococcus aureus and Escherichia coli. mdpi.com Other series of pyrazole derivatives have also been tested, showing MIC values ranging from 1.6 to 25.0 µg/mL against representative strains of S. aureus, B. subtilis, E. coli, and P. aeruginosa. mdpi.com

Table 2: Minimum Inhibitory Concentrations (MICs) of Pyrazole Derivative CR232 against Selected Bacterial Strains mdpi.com

Bacterial Strain MIC (µg/mL)
Bacillus subtilis ATCC 6633 2
Staphylococcus aureus ATCC 29213 4
Escherichia coli ATCC 25922 4

Anti-inflammatory Response Modulation

Certain pyrazole derivatives have been investigated for their potential to modulate inflammatory responses. researchgate.netmdpi.com Chronic inflammation is a contributing factor to numerous diseases, making the development of novel anti-inflammatory agents a key therapeutic goal. mdpi.com

The anti-inflammatory activity of pyrazole derivatives is often linked to their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX). researchgate.net A series of novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates exhibited significant anti-inflammatory activities in pre-clinical models. researchgate.net

Other mechanistic studies have focused on different inflammatory pathways. A library of pyrazolo[1,5-a]quinazoline compounds, which are structurally related to pyrazole carboxamides, was screened for the ability to inhibit lipopolysaccharide (LPS)-induced nuclear factor κB (NF-κB) transcriptional activity. mdpi.com NF-κB is a critical protein complex that controls the transcription of DNA and is central to the inflammatory response. Several compounds were identified with potent inhibitory activity, suggesting that they may act as ligands for mitogen-activated protein kinases (MAPKs) such as ERK2, p38α, and JNK3, which are upstream regulators of the inflammatory response. mdpi.com Additionally, some pyrazole derivatives have been designed as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory processes. researchgate.net

Table 3: List of Mentioned Compounds

Compound Name/Identifier Chemical Name/Class
Compound 8t 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivative
PTA-1 2-{4-[4-methoxy-3-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}-N-(2-methyl-2H-1,2,3-triazol-4-yl) acetamide
CR232 3-(4-chlorophenyl)-5-(4-nitrophenylamino)-1H-pyrazole-4-carbonitrile
1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives Class of pyrazole derivatives
Ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates Class of pyrazole derivatives

| Pyrazolo[1,5-a]quinazoline compounds | Class of compounds related to pyrazole carboxamides |

Mechanisms of Inflammatory Mediator Inhibition (in vitro)

There is no available information detailing the mechanisms of inflammatory mediator inhibition for 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide.

Cellular Inflammatory Pathway Investigations (in vitro)

Investigations into the cellular inflammatory pathways affected by this compound have not been reported in the reviewed scientific literature.

Other Investigated Biological Activities

Antitubercular Potency (in vitro)

The in vitro antitubercular potency of this compound has not been documented.

Neuroprotective Effects (in vitro)

There are no available studies on the in vitro neuroprotective effects of this compound.

Antioxidant Capacity and Mechanisms

Information regarding the antioxidant capacity and the underlying mechanisms for this compound is not available.

Tubulin Polymerization Inhibition (in vitro)

The effects of this compound on tubulin polymerization in vitro have not been described in the existing literature.

Future Directions and Research Gaps

Exploration of Novel and More Efficient Synthetic Routes

Key areas for exploration include:

Green Chemistry Approaches: Many traditional syntheses involve harsh reagents and organic solvents. pharmajournal.net Future routes should prioritize the use of environmentally benign solvents like water or ethanol (B145695) and explore catalyst systems, such as nano-ZnO, that can improve efficiency and reduce waste. pharmajournal.net

One-Pot Syntheses: Developing one-pot or tandem reactions where multiple synthetic steps are carried out in a single reaction vessel would significantly improve efficiency by reducing the need for intermediate purification steps. nih.gov

Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources have been shown to accelerate reaction times and improve yields in the synthesis of other heterocyclic compounds and could be applied to the target molecule. tsijournals.com

Regioselective Control: The synthesis of substituted pyrazoles can often result in a mixture of regioisomers. nih.gov Novel strategies that offer high regioselectivity are crucial to ensure the desired isomer is the exclusive or major product, simplifying purification and improving yield.

A comparative look at synthetic strategies for related compounds reveals various starting points and reaction conditions that could be adapted.

Interactive Table: Synthetic Approaches for Pyrazole (B372694) Derivatives
Starting MaterialsKey Reagents/ConditionsProduct TypeReference
Enaminones and aryl hydrazinesEthanol, acetic acidSubstituted pyrazoles nih.gov
1,3-dicarbonyl compounds and hydrazine (B178648)Acid catalyst (Knorr synthesis)Polysubstituted pyrazoles pharmajournal.net
3-Oxo-2-arylhydrazononitriles and α-haloketones-4-Aminopyrazoles researchgate.net
Acetylenic ketones and phenylhydrazineHypervalent iodine reagent3-Trifluoromethylpyrazoles nih.gov

Advanced Computational Studies for Rational Design and Prediction of Activity

Computational chemistry offers powerful tools to predict the biological activity of a novel compound and guide the synthesis of more potent and selective analogues. For 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide, where experimental data is lacking, in silico studies are an essential first step.

Future computational research should involve:

Molecular Docking: This technique can be used to predict the binding affinity and orientation of the compound within the active sites of various known biological targets, such as protein kinases, which are common targets for pyrazole derivatives. nih.govnih.gov Studies on other pyrazole carboxamides have successfully used docking to understand interactions with targets like monoamine oxidase-B (MAO-B), acetylcholinesterase (AChE), and DNA. jst.go.jpresearchgate.net

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can validate the stability of the predicted ligand-protein complex and provide deeper insights into the binding interactions over time. nih.gov This has been effectively used to study pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease and RET kinase. nih.govnih.gov

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are critical for a compound's potential as a drug. Computational models can predict these properties early in the research process, helping to identify potential liabilities and guide structural modifications. mui.ac.ir

Pharmacophore Modeling and Virtual Screening: Based on the structures of known active pyrazole derivatives, a pharmacophore model can be generated. This model can then be used to screen large compound libraries to identify other molecules with similar potential activity or to guide the design of new derivatives of the target compound. nih.gov

Development of Biologically Relevant Assays for Unidentified Targets

Given the broad range of biological activities reported for pyrazole derivatives, a key research gap for this compound is the identification of its specific biological target(s). nih.gov The structural similarity to known kinase inhibitors suggests this as a promising area of investigation. nih.gov

Future research should focus on:

Kinase Profiling: The compound should be screened against a broad panel of human protein kinases to determine if it has inhibitory activity. Many pyrazole-containing molecules are potent inhibitors of kinases such as JAK1/2, EGFR, VEGFR, and CDKs. nih.govmdpi.comresearchgate.net

Target Identification Platforms: Tools like the PharmMapper server can be used to predict potential targets by comparing the compound's structure to a database of known pharmacophores. nih.gov This approach has successfully identified Heat Shock Protein 90α (Hsp90α) as a potential target for other novel pyrazole derivatives. nih.gov

Cell-Based Assays: The compound should be tested in various cell-based assays to assess its effects on cell proliferation, apoptosis, and other cellular processes. For instance, its anti-proliferative activity could be evaluated against a panel of cancer cell lines, as has been done for numerous other pyrazole carboxamides. nih.govmdpi.com

Anti-inflammatory and Antimicrobial Assays: Pyrazole derivatives have also shown significant anti-inflammatory, analgesic, antibacterial, and antifungal activities. nih.govnih.gov Therefore, assays to evaluate the compound's potential in these therapeutic areas are warranted.

Interactive Table: Known Biological Targets of Pyrazole Carboxamide Derivatives
Compound ClassBiological Target(s)Therapeutic AreaReference
1H-Pyrazole-3-carboxamidesFLT3, CDK2/4Acute Myeloid Leukemia mdpi.comnih.gov
Pyrazole carboxamidesMAO-B, AChEAlzheimer's Disease researchgate.net
1,5-Diaryl pyrazole-3-carboxamidesCOX-2/sEHInflammation nih.gov
Pyrazole derivativesMycobacterium tuberculosisTuberculosis tsijournals.com
Pyrazole-containing imidesHsp90αCancer nih.gov

Investigation of Potential Multi-target Modulatory Profiles and Polypharmacology

The concept of "one drug, one target" is increasingly being replaced by the understanding that many effective drugs act on multiple targets, a phenomenon known as polypharmacology. nih.gov Kinase inhibitors, a class to which many pyrazole derivatives belong, are often multi-targeted. nih.gov Investigating the polypharmacological profile of this compound is a crucial future direction.

Research in this area should include:

Systematic Profiling: Beyond initial target identification, the compound should be systematically profiled against a wide range of biological targets, including different enzyme families and receptors, to build a comprehensive interaction map.

Harnessing Multi-Target Activity: If the compound is found to interact with multiple targets, this could be therapeutically advantageous. For example, a compound that inhibits both kinases involved in tumor growth and proteins involved in angiogenesis could be a more effective anti-cancer agent. The evolution of polypharmacology has been noted in the discovery of HSP90 inhibitors. nih.gov

Identifying Off-Target Effects: Understanding the full target profile is also essential for predicting potential side effects. Interactions with unintended targets can lead to toxicity, and identifying these early is a key part of the drug development process.

Designing for Desired Polypharmacology: As understanding of the compound's structure-activity relationship grows, computational and synthetic efforts can be directed toward designing new derivatives with a specific, desired multi-target profile, enhancing therapeutic efficacy while minimizing unwanted off-target effects. nih.gov

By systematically addressing these research gaps, the scientific community can elucidate the therapeutic potential of this compound and pave the way for the development of novel drugs based on this promising scaffold.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 4-amino-1-ethyl-N-propyl-1H-pyrazole-3-carboxamide?

  • Methodological Answer : The synthesis of pyrazole carboxamides typically involves multi-step protocols, including condensation reactions and catalytic coupling. For example, analogous compounds (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine) are synthesized using cesium carbonate as a base and copper(I) bromide as a catalyst under mild conditions (35°C, 48 hours) . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) yields products with >95% purity. Reaction optimization should focus on solvent selection (e.g., dimethyl sulfoxide for solubility) and stoichiometric ratios to improve yields (e.g., 17.9% yield reported for similar derivatives) .

Q. How can NMR spectroscopy confirm the structural integrity of this compound?

  • Methodological Answer : ¹H and ¹³C NMR spectroscopy are critical for verifying substituent positions and tautomeric forms. For pyrazole carboxamides, key diagnostic signals include:

  • Aromatic protons (δ 6.3–8.8 ppm for pyrazole and substituent rings) .
  • Amide protons (δ ~7–8 ppm in DMSO-d₆) .
  • Ethyl and propyl alkyl chain signals (δ 0.9–2.2 ppm) .
    Compare observed shifts with literature data for structurally validated analogs (e.g., ¹³C NMR assignments for N-cyclopropyl derivatives at δ 20–50 ppm for aliphatic carbons) .

Q. What analytical techniques determine purity and identity beyond NMR?

  • Methodological Answer :

  • LCMS/HRMS : Confirm molecular weight (e.g., ESI-MS m/z [M+H]⁺) and detect impurities. For example, LCMS purity >99% was achieved for related pyrazole derivatives .
  • HPLC : Use reverse-phase C18 columns with UV detection (e.g., 97–99% purity reported for carboxamides) .
  • Melting Point Analysis : Compare observed values (e.g., 104–107°C for N-cyclopropyl analogs) with literature data .

Advanced Research Questions

Q. What strategies address contradictions in spectroscopic data when characterizing pyrazole carboxamide derivatives?

  • Methodological Answer : Discrepancies in NMR or mass spectra often arise from tautomerism or hydrogen bonding. For example:

  • Tautomer Differentiation : Use ¹H-¹⁵N HMBC NMR to identify NH coupling patterns in pyrazole rings .
  • Solvent Effects : Record spectra in deuterated DMSO or CDCl₃ to stabilize specific tautomeric forms .
  • X-ray Crystallography : Resolve ambiguities by determining solid-state structures (e.g., monoclinic crystal systems with β = 96.4° for related compounds) .

Q. How to design structure-activity relationship (SAR) studies for pyrazole carboxamides to improve bioactivity?

  • Methodological Answer :

  • Systematic Substituent Variation : Replace ethyl/propyl groups with bulkier (e.g., cyclopropyl) or electron-withdrawing (e.g., trifluoromethyl) moieties to modulate steric/electronic effects .
  • Bioisosteric Replacement : Substitute the carboxamide group with sulfonamides or ureas to enhance binding affinity .
  • In Silico Docking : Use molecular modeling (e.g., AutoDock Vina) to predict interactions with target proteins, guided by crystallographic data from analogs .

Q. How can computational methods predict the tautomeric behavior of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to compare relative stabilities of tautomers (e.g., 1H vs. 2H pyrazole forms) .
  • NMR Chemical Shift Prediction : Tools like ACD/Labs or ChemDraw simulate spectra for each tautomer, validated against experimental data .
  • MD Simulations : Analyze solvent effects on tautomeric equilibrium using GROMACS with explicit water models .

Q. How to optimize reaction yields in multi-step syntheses of pyrazole carboxamides?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/copper catalysts for coupling steps (e.g., CuBr improved yields in aryl aminations) .
  • Microwave-Assisted Synthesis : Reduce reaction times (e.g., 2 hours vs. 48 hours) while maintaining >90% yield .
  • Workup Protocols : Employ acid-base extraction (e.g., HCl washes) to remove unreacted amines and byproducts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.